molecular formula C12H14OSi B1303621 4-[(Trimethylsilyl)ethynyl]benzaldehyde CAS No. 77123-57-0

4-[(Trimethylsilyl)ethynyl]benzaldehyde

Cat. No. B1303621
CAS RN: 77123-57-0
M. Wt: 202.32 g/mol
InChI Key: UZQDUXAJFTWMDT-UHFFFAOYSA-N
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Patent
US07728176B2

Procedure details

A 50-ml four-necked flask was equipped with a stirrer, 20 a thermometer and a reflux condenser. 0.034 g (0.15 mmol) of palladium (II) acetate, 0.019 g (0.1 mmol) of copper (I) iodide, 1.088 g (6 mmol) of dicyclohexylamine and 9 ml of tetrahydrofuran were weighed in the flask, followed by stirring. Further, 0.174 g (0.3 mmol) of tri-tert-butylphosphonium tetra-para-tolylborate obtained in Example B-3 was weighed in air and added into the flask. The flask was purged with argon, followed by stirring at 30° C. for 30 minutes. 0.925 g (5 mmol) of 4-bromobenzaldehyde and 0.589 g (6 mmol) of trimethylsilylacetylene were added, followed by stirring at 30° C. for 17 hours. After the completion of the reaction, 10 ml of tetrahydrofuran, 5 ml of toluene and 15 ml of saturated sodium chloride solution were added, followed by separation. The organic phase was purified by column chromatography to afford 0.890 g of 4-[(trimethylsilyl)ethynyl]benzaldehyde (yield: 88 mol % based on 4-bromobenzaldehyde). The identification of the product was made by 1H-NMR and 13C-NMR.
Quantity
1.088 g
Type
reactant
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step Two
Quantity
0.925 g
Type
reactant
Reaction Step Three
Quantity
0.589 g
Type
reactant
Reaction Step Three
Quantity
0.034 g
Type
catalyst
Reaction Step Four
Quantity
0.019 g
Type
catalyst
Reaction Step Five
Name
tri-tert-butylphosphonium tetra-para-tolylborate
Quantity
0.174 g
Type
catalyst
Reaction Step Six
Quantity
15 mL
Type
reactant
Reaction Step Seven
Quantity
5 mL
Type
solvent
Reaction Step Seven
Quantity
10 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
C1(NC2CCCCC2)CCCCC1.Br[C:15]1[CH:22]=[CH:21][C:18]([CH:19]=[O:20])=[CH:17][CH:16]=1.[CH3:23][Si:24]([C:27]#[CH:28])([CH3:26])[CH3:25].[Cl-].[Na+]>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.[Cu]I.C1(C)C=CC([B-](C2C=CC(C)=CC=2)(C2C=CC(C)=CC=2)C2C=CC(C)=CC=2)=CC=1.C([PH+](C(C)(C)C)C(C)(C)C)(C)(C)C.C1(C)C=CC=CC=1.O1CCCC1>[CH3:23][Si:24]([C:27]#[C:28][C:15]1[CH:22]=[CH:21][C:18]([CH:19]=[O:20])=[CH:17][CH:16]=1)([CH3:26])[CH3:25] |f:3.4,5.6.7,9.10|

Inputs

Step One
Name
Quantity
1.088 g
Type
reactant
Smiles
C1(CCCCC1)NC1CCCCC1
Step Two
Name
Quantity
9 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0.925 g
Type
reactant
Smiles
BrC1=CC=C(C=O)C=C1
Name
Quantity
0.589 g
Type
reactant
Smiles
C[Si](C)(C)C#C
Step Four
Name
Quantity
0.034 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Step Five
Name
Quantity
0.019 g
Type
catalyst
Smiles
[Cu]I
Step Six
Name
tri-tert-butylphosphonium tetra-para-tolylborate
Quantity
0.174 g
Type
catalyst
Smiles
C1(=CC=C(C=C1)[B-](C1=CC=C(C=C1)C)(C1=CC=C(C=C1)C)C1=CC=C(C=C1)C)C.C(C)(C)(C)[PH+](C(C)(C)C)C(C)(C)C
Step Seven
Name
Quantity
15 mL
Type
reactant
Smiles
[Cl-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
by stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 50-ml four-necked flask was equipped with a stirrer
ADDITION
Type
ADDITION
Details
added into the flask
CUSTOM
Type
CUSTOM
Details
The flask was purged with argon
STIRRING
Type
STIRRING
Details
by stirring at 30° C. for 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
by stirring at 30° C. for 17 hours
Duration
17 h
ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
followed by separation
CUSTOM
Type
CUSTOM
Details
The organic phase was purified by column chromatography

Outcomes

Product
Name
Type
product
Smiles
C[Si](C)(C)C#CC1=CC=C(C=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.89 g
YIELD: CALCULATEDPERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.